molecular formula C20H20N2O3 B12691936 N-(3-Oxo-3-phenylpropyl)-D-tryptophan CAS No. 92515-11-2

N-(3-Oxo-3-phenylpropyl)-D-tryptophan

Cat. No.: B12691936
CAS No.: 92515-11-2
M. Wt: 336.4 g/mol
InChI Key: NAGFRYOJBFWERU-GOSISDBHSA-N
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Description

N-(3-Oxo-3-phenylpropyl)-D-tryptophan: is a synthetic compound that combines the structural features of a phenylpropyl group and D-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-D-tryptophan typically involves the reaction of D-tryptophan with a phenylpropyl derivative. One common method is the condensation reaction between D-tryptophan and 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-3-phenylpropyl)-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(3-Oxo-3-phenylpropyl)-D-tryptophan is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors. Its structural features make it a candidate for exploring new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-phenylpropyl)-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group can interact with hydrophobic pockets, while the D-tryptophan moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-Oxo-3-phenylpropyl)glycine
  • N-(3-Oxo-3-phenylpropyl)alanine
  • N-(3-Oxo-3-phenylpropyl)valine

Comparison: N-(3-Oxo-3-phenylpropyl)-D-tryptophan is unique due to the presence of the D-tryptophan moiety, which imparts specific stereochemical properties. This distinguishes it from other similar compounds that may contain different amino acids. The combination of the phenylpropyl group with D-tryptophan allows for unique interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92515-11-2

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid

InChI

InChI=1S/C20H20N2O3/c23-19(14-6-2-1-3-7-14)10-11-21-18(20(24)25)12-15-13-22-17-9-5-4-8-16(15)17/h1-9,13,18,21-22H,10-12H2,(H,24,25)/t18-/m1/s1

InChI Key

NAGFRYOJBFWERU-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CCN[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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